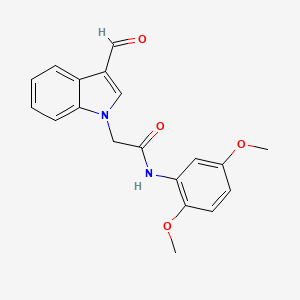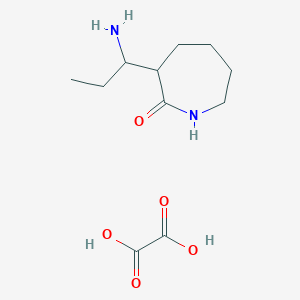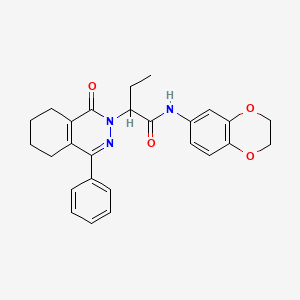
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MNPA is a non-steroidal anti-inflammatory drug (NSAID) that has been reported to exhibit anti-inflammatory and analgesic properties.
科学的研究の応用
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been widely studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory and analgesic properties. N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been reported to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
作用機序
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX activity, N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been reported to have antioxidant activity. N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has also been shown to have a protective effect on the liver, reducing liver damage in animal models of liver injury.
実験室実験の利点と制限
One of the major advantages of N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide for lab experiments is its relatively low toxicity. N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been shown to have low acute toxicity in animal models, making it a safer alternative to other NSAIDs. However, N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide. One area of interest is its potential as a cancer therapeutic agent. Further studies are needed to determine the efficacy of N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide in various types of cancer and to elucidate its mechanism of action. Additionally, there is interest in developing N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide derivatives with improved solubility and pharmacokinetic properties. Finally, there is a need for further studies on the safety and toxicity of N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide in humans.
In conclusion, N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has been shown to have anti-inflammatory and analgesic properties, as well as antitumor activity. N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide inhibits COX activity, reducing the production of prostaglandins and thereby reducing inflammation and pain. N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide has low acute toxicity, making it a safer alternative to other NSAIDs. However, its limited solubility in aqueous solutions can make it difficult to work with in some experimental settings. There are several potential future directions for research on N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide, including its potential as a cancer therapeutic agent and the development of N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide derivatives with improved solubility and pharmacokinetic properties.
合成法
The synthesis of N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide involves the reaction of 2-methyl-4-nitrophenol with 2-chloropropionyl chloride, followed by the reaction of the resulting intermediate with phenol in the presence of a base. The final product is obtained after purification through recrystallization.
特性
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-10-13(18(20)21)8-9-15(11)17-16(19)12(2)22-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMDKXQUCGFQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)



![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)

![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4983313.png)
![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)